molecular formula C22H21N3O4 B11393990 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11393990
M. Wt: 391.4 g/mol
InChI Key: ROUZUZPVKJEIOD-WUXMJOGZSA-N
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Description

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a carbonitrile group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the substituted phenyl and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)ethanol
  • 2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
  • 2-propenoic acid, 3-(3,4-dimethoxyphenyl)-, (E)-

Uniqueness

Compared to similar compounds, 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21N3O4/c1-4-28-17-9-7-16(8-10-17)24-22-18(14-23)25-21(29-22)12-6-15-5-11-19(26-2)20(13-15)27-3/h5-13,24H,4H2,1-3H3/b12-6+

InChI Key

ROUZUZPVKJEIOD-WUXMJOGZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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